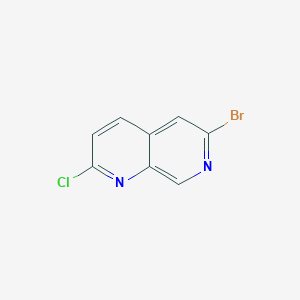

![molecular formula C14H16N2O3 B1383630 benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate CAS No. 1445950-86-6](/img/structure/B1383630.png)

benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate

Overview

Description

Benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate is a chemical compound with the CAS Number: 1445950-86-6 . It has a molecular weight of 260.29 .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)/t11-,12-/m0/s1 . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4°C .Scientific Research Applications

Applications in Polymer Synthesis and Electronics

Benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate and its structurally similar compounds find significant applications in the synthesis of π-conjugated organic donor–acceptor (D–A) type polymers. These polymers, particularly those based on diketopyrrolopyrrole (DPP) and its isomers like isoDPP, have been extensively utilized in electronic devices. IsoDPP, an isomer of DPP, has shown promising properties for electronic devices due to its distinct optical, electrochemical, and performance characteristics. The polymers containing isoDPP, benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP) cores have been synthesized and characterized for their potential in high-performance electronic devices. The study by Deng et al. (2019) provides an in-depth review of the synthesis, properties, and applications of these polymers, highlighting their potential to surpass DPP-based polymers in electronic device applications (Deng et al., 2019).

Role in Supramolecular Chemistry

Compounds structurally related to benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate, such as benzene-1,3,5-tricarboxamide (BTA), have been explored for their versatile applications in supramolecular chemistry. BTAs are known for their simple structure, accessibility, and profound understanding of their supramolecular self-assembly behavior. These properties make BTAs a valuable building block in nanotechnology, polymer processing, and biomedical applications. The review by Cantekin, de Greef, and Palmans (2012) comprehensively summarizes the various types of BTAs, their recent literature, and the applications they have been evaluated in, demonstrating the emerging commercial applications of BTAs and their promising future in multiple scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Understanding in Plant Defense Mechanisms

In plant science, the metabolic pathways involving pyrroline-5-carboxylate (P5C), which is structurally related to benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate, are crucial, especially in the context of plant defense against pathogens. Qamar, Mysore, and Senthil-Kumar (2015) reviewed the role of proline-P5C metabolism in plant defense, detailing how P5C metabolism is tightly regulated during pathogen infection and abiotic stress. The review emphasizes the critical role of P5C in resistance-gene-mediated and non-host resistance against pathogens, highlighting its involvement in defense responses through pathways like salicylic acid-dependent pathway, reactive oxygen species production, and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is the human cytomegalovirus protease . This protease plays a crucial role in the replication of the human cytomegalovirus, making it a key target for antiviral drugs .

Mode of Action

cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate acts as a mechanism-based inhibitor of the human cytomegalovirus protease . This means that the compound forms a covalent bond with the protease, leading to irreversible inhibition .

Biochemical Pathways

The compound’s action on the human cytomegalovirus protease affects the viral replication pathway . By inhibiting the protease, the compound prevents the virus from correctly processing its proteins, which is a necessary step for the virus to replicate .

Result of Action

The inhibition of the human cytomegalovirus protease by cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate results in a reduction in viral replication . This can lead to a decrease in the severity and duration of a cytomegalovirus infection .

properties

IUPAC Name |

benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSDUTXLXOEQY-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]2[C@H]1NC(=O)C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)